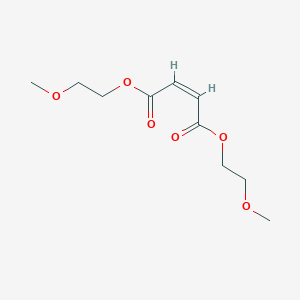
Bis(2-methoxyethyl) maleate
Description
Bis(2-methoxyethyl) maleate is a diester derived from maleic acid and 2-methoxyethanol. The IUPAC name is bis(2-methoxyethyl) (Z)-but-2-enedioate, with an estimated molecular formula of C₁₀H₁₆O₆ and molecular weight of 232.23 g/mol. The compound likely exists as a liquid at room temperature, soluble in organic solvents but insoluble in water, consistent with ester behavior.
Maleate esters are commonly used as plasticizers, intermediates in polymer synthesis, or reference standards in pharmaceutical analysis .
Properties
CAS No. |
10232-93-6 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
bis(2-methoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O6/c1-13-5-7-15-9(11)3-4-10(12)16-8-6-14-2/h3-4H,5-8H2,1-2H3/b4-3- |
InChI Key |
INJVHPRSHKTTBD-ARJAWSKDSA-N |
SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
Isomeric SMILES |
COCCOC(=O)/C=C\C(=O)OCCOC |
Canonical SMILES |
COCCOC(=O)C=CC(=O)OCCOC |
Other CAS No. |
10232-93-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Bis(2-methoxyethyl) maleate with structurally related maleate esters:
Notes:
- Bis(2-ethylhexyl) maleate has a higher molecular weight due to its longer, branched alkyl chains, making it more lipophilic and suitable as a plasticizer in PVC and other polymers .
- Mono-2-(Methacryloyloxy)ethyl maleate contains a reactive methacrylate group, enabling copolymerization in acrylic resins or dental materials .
Research Trends
Recent studies highlight the role of maleate esters in green chemistry, such as biodegradable plasticizers .
Q & A
Q. What analytical methods are recommended for quantifying impurities like Bis(2-methoxyethyl) maleate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard for impurity profiling, replacing outdated polarographic methods due to its sensitivity and avoidance of mercury-based reagents. For example, a validated HPLC method using a Zorbax XDB-C18 column can separate Bis(2-ethylhexyl) maleate from docusate salts with retention times of ~1.5 minutes and ~0.4 minutes, respectively . Method validation should include peak resolution, linearity, and recovery studies to ensure accuracy.
Q. How can researchers confirm the structural identity of this compound?
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. NIST mass spectral databases provide reference fragmentation patterns for maleate esters, enabling comparison with experimental MS data. For example, electron ionization MS data for related compounds (e.g., Bis(2-ethylhexyl) maleate) are cataloged in NIST Standard Reference Database 69, aiding in structural elucidation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and safety goggles to minimize exposure. While specific toxicity data for this compound may be limited, analogous esters (e.g., Bis(2-ethylhexyl) maleate) require precautions against skin/eye irritation. Storage in sealed containers away from oxidizers is advised, per general ester-handling guidelines .
Advanced Research Questions
Q. How can researchers optimize HPLC parameters to resolve co-eluting peaks in this compound analysis?
Adjust mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to improve separation. For docusate formulations, pH 10 alkaline borate buffer in the mobile phase enhances peak resolution for maleate esters . System suitability tests should include injections of standard solutions to validate retention time reproducibility and limit of quantification (LOQ).
Q. What experimental strategies address stability challenges of this compound under varying pH and temperature conditions?
Design accelerated stability studies by exposing the compound to extreme temperatures (e.g., 40°C, 75% RH) and pH ranges (3–10). Monitor degradation products via HPLC-MS. For related esters, degradation pathways involve hydrolysis of the maleate ester bond, necessitating pH-controlled storage .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
Cross-validate results using complementary techniques. For instance, if MS suggests a molecular ion at m/z 340.50 (analogous to Bis(2-ethylhexyl) maleate), NMR should confirm proton environments consistent with methoxyethyl groups. Discrepancies may indicate isomerization or contamination, requiring purity reassessment via HPLC .
Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?
Conduct acute toxicity assays using Daphnia magna or algal models, following OECD guidelines. While Bis(2-ethylhexyl) maleate shows low aquatic toxicity, methoxyethyl derivatives may differ due to altered hydrophobicity. Measure biodegradability via OECD 301F (manometric respirometry) .
Methodological Notes
- Data Validation : Always include internal standards (e.g., USP reference materials) in HPLC runs to correct for matrix effects .
- Contradictory Evidence : Polarographic methods for impurity testing are obsolete but may appear in older literature; prioritize peer-reviewed HPLC protocols .
- Spectral Interpretation : Cross-reference experimental MS/NMR data with NIST databases and published fragmentation patterns for maleate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


